molecular formula C13H14F3N3O2S2 B2884620 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1396749-72-6

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole

Cat. No. B2884620
M. Wt: 365.39
InChI Key: RBZXKSSSBSBJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains a benzothiazole ring, a piperazine ring, and a trifluoromethyl group.

Scientific Research Applications

Antibacterial and Antitubercular Applications

  • Antibacterial Activity : A study by Foroumadi et al. (2005) synthesized derivatives of piperazinyl quinolones, showing high activity against Gram-positive bacteria, indicating the potential of such structures for developing new antibacterial agents (Foroumadi et al., 2005).
  • Anti-mycobacterial Chemotypes : Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, with some compounds showing promising activity against Mycobacterium tuberculosis (Pancholia et al., 2016).

Antimicrobial and Antifungal Activities

  • Novel sulfonyl derivatives synthesized by Kumar et al. (2013) exhibited moderate to significant antibacterial and antifungal activities, highlighting the therapeutic potential of such compounds (Kumar et al., 2013).

Anti-inflammatory and Anticancer Activities

  • Anti-inflammatory Activity : Ahmed et al. (2017) synthesized derivatives showing potential anti-inflammatory effects, suggesting the applicability of these compounds in developing anti-inflammatory drugs (Ahmed et al., 2017).
  • Anticancer Activity : A study by Turov (2020) on polyfunctional substituted 1,3-thiazoles, including derivatives with piperazine substituent, showed significant anticancer activity across various cancer cell lines, indicating their potential as anticancer agents (Turov, 2020).

properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2S2/c1-23(20,21)19-7-5-18(6-8-19)12-17-11-9(13(14,15)16)3-2-4-10(11)22-12/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZXKSSSBSBJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole

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